3-(Cbz-Amino)benzylalcohol

Übersicht

Beschreibung

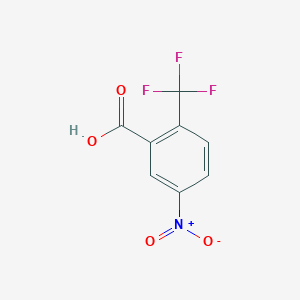

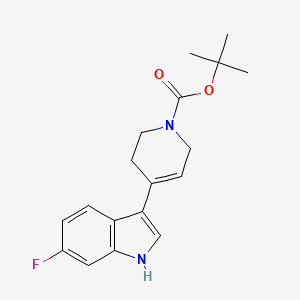

3-(Cbz-Amino)benzyl alcohol is a molecule that contains a total of 35 bonds. There are 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of 3-(Cbz-Amino)benzyl alcohol includes a benzyl (3- (hydroxymethyl)phenyl)carbamate . It has a molecular weight of 257.29 .

Chemical Reactions Analysis

Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75°C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Cbz-Amino)benzyl alcohol include a molecular weight of 257.29 . More specific physical and chemical properties such as boiling point, solubility, and stability are not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

One-Pot-Amidierung von N-Cbz-geschützten Aminen

“3-(Cbz-Amino)benzylalcohol” wird bei der Synthese von Amiden aus N-Cbz-geschützten Aminen verwendet. Dieser Prozess beinhaltet die Verwendung von Isocyanat-Zwischenprodukten, die in situ in Gegenwart von 2-Chloropyridin und Trifluormethansulfonsäureanhydrid gebildet werden, um mit Grignard-Reagenzien zu reagieren und die entsprechenden Amide zu erzeugen . Diese Methode ist sehr effektiv für die Synthese von Amiden und bietet einen vielversprechenden Ansatz für eine einfache Amidierung .

Amidfunktionsgruppen sind in der Natur wichtig, da sie die wichtigste Aminosäureverknüpfung in Peptiden und Proteinen bilden. Darüber hinaus wurden Amidstrukturen häufig in vielen Naturprodukten und biologisch aktiven Verbindungen gefunden . Daher ist die Entwicklung eines neuartigen effizienten Verfahrens zur Amidbildung ein sehr attraktives Forschungsgebiet .

One-Pot-Mehrstufenoxidation und Aldol-Addition

Eine weitere Anwendung von “this compound” ist die Synthese eines Cbz-Aminopolyols aus einem Cbz-Aminoalkohol über eine Eintopf-Mehrstufenoxidation und Aldol-Addition . Die zweistufige Kaskade-Reaktion besteht aus der Oxidation von Cbz-Ethanolamin zu Cbz-Glycinal, katalysiert durch Chloroperoxidase aus dem Pilz Caldariomyces fumago, und der Aldol-Addition von Dihydroxyacetonphosphat zu Cbz-Glycinal, katalysiert durch Rhamnulose-1-phosphat-Aldolase, die als rekombinantes Enzym in Escherichia coli exprimiert wird .

Dieser Prozess liefert (3R,4S)-5-{[(Benzyloxy)carbonyl]amino}-5-desoxy-1-O-phosphonopent-2-ulose . Aldol-Additionsreaktionen stellen eines der mächtigsten Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen dar, wodurch enantiomere, multifunktionelle Moleküle aus kleinen und einfachen Vorläufern erhalten werden .

Wirkmechanismus

Target of Action

The primary target of 3-(Cbz-Amino)benzyl alcohol is the amine functional group in organic compounds . This compound is used as a protecting group for amines in organic synthesis . The role of this compound is to protect the amine functional group from reacting with other reagents during the synthesis process .

Mode of Action

3-(Cbz-Amino)benzyl alcohol interacts with its targets by forming a carbamate linkage with the amine functional group . This linkage protects the amine from reacting with other reagents, allowing for selective reactions to occur elsewhere on the molecule .

Biochemical Pathways

The biochemical pathways affected by 3-(Cbz-Amino)benzyl alcohol are those involved in the synthesis of organic compounds, particularly those containing amine functional groups . The downstream effects include the successful synthesis of complex organic compounds without unwanted side reactions .

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular effect of 3-(Cbz-Amino)benzyl alcohol’s action is the protection of the amine functional group, allowing for selective reactions to occur on the organic molecule .

Action Environment

The action, efficacy, and stability of 3-(Cbz-Amino)benzyl alcohol are influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the carbamate linkage it forms with amines is stable under a wide range of conditions, but can be cleaved under specific conditions such as catalytic hydrogenation .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the development of a novel, efficient amide formation procedure, which is a highly attractive area of research . Additionally, the development of a simple and facile direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate under mild reaction conditions with short reaction time has not been reported , indicating a potential direction for future studies.

Biochemische Analyse

Biochemical Properties

3-(Cbz-Amino)benzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules through enzymatic processes. One notable interaction involves the enzyme chloroperoxidase from the fungus Caldariomyces fumago, which catalyzes the oxidation of 3-(Cbz-Amino)benzyl alcohol to form Cbz-glycinal . This intermediate can then undergo aldol addition reactions catalyzed by rhamnulose-1-phosphate aldolase, resulting in the formation of Cbz-aminopolyol . These interactions highlight the compound’s utility in multienzymatic one-pot systems, where it serves as a substrate for sequential enzymatic transformations.

Cellular Effects

The effects of 3-(Cbz-Amino)benzyl alcohol on various cell types and cellular processes are of considerable interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the carbamate group in 3-(Cbz-Amino)benzyl alcohol allows it to interact with specific proteins and enzymes, potentially altering their activity and leading to changes in downstream signaling pathways . Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 3-(Cbz-Amino)benzyl alcohol exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and proteins, which can lead to enzyme inhibition or activation . For example, the interaction of 3-(Cbz-Amino)benzyl alcohol with chloroperoxidase results in the oxidation of the compound, forming reactive intermediates that can participate in further biochemical reactions . Additionally, the compound’s ability to modulate gene expression is likely mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Cbz-Amino)benzyl alcohol over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under mild conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to the formation of byproducts that can influence its long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of 3-(Cbz-Amino)benzyl alcohol have been observed, with changes in cellular responses and metabolic activity noted over extended periods of exposure .

Dosage Effects in Animal Models

The effects of 3-(Cbz-Amino)benzyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity and improved metabolic function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, disruption of cellular processes, and potential toxicity to specific tissues . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

3-(Cbz-Amino)benzyl alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites. One notable pathway involves the oxidation of the compound by chloroperoxidase, leading to the formation of Cbz-glycinal, which can then participate in aldol addition reactions to form Cbz-aminopolyol

Transport and Distribution

The transport and distribution of 3-(Cbz-Amino)benzyl alcohol within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, while its interactions with binding proteins can facilitate its localization to specific cellular compartments . Additionally, the presence of the carbamate group may influence the compound’s binding affinity to certain proteins, affecting its distribution and accumulation within tissues .

Subcellular Localization

The subcellular localization of 3-(Cbz-Amino)benzyl alcohol is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the interaction of 3-(Cbz-Amino)benzyl alcohol with chloroperoxidase may localize the compound to peroxisomes, where the enzyme is typically found . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity within the cell .

Eigenschaften

IUPAC Name |

benzyl N-[3-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYGVDBUHXSATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)

![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)

![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)

![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)